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Compound of Interest

Compound Name:
6-Phenyl-5-(piperazin-1-

yl)pyridazin-3(2H)-one

Cat. No.: B138113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of pyridazinone compounds, a class of heterocyclic molecules of significant interest

in medicinal chemistry and drug discovery. The pyridazine ring system is characterized by its

unique electronic properties, including weak basicity and a high dipole moment, which

influence its interactions with biological targets.[1][2] Pyridazinone derivatives have been

investigated for a wide array of pharmacological activities, including cardiovascular, anti-

inflammatory, analgesic, and anticancer effects.[3][4][5] A thorough understanding of their

physicochemical properties is paramount for optimizing drug-like characteristics, predicting

pharmacokinetic behavior, and designing effective therapeutic agents.

Core Physicochemical Data of Pyridazinone
Derivatives
The following tables summarize key quantitative data for various pyridazinone compounds,

providing a basis for comparison and analysis in drug development programs.

Table 1: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD)
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The solubility of pyridazinone derivatives is a critical parameter, as many exhibit poor solubility

in aqueous media, posing a challenge for dosage form design.[3][6][7] The mole fraction

solubility (x_e) of the representative compound 6-phenylpyridazin-3(2H)-one (PPD) has been

determined in various pharmaceutical solvents at different temperatures. Data indicates that

solubility is generally highest in polar aprotic solvents like DMSO and lowest in water.[3][6][8]

Solvent T = 298.2 K T = 303.2 K T = 308.2 K T = 313.2 K T = 318.2 K

Water 5.82 x 10⁻⁶ 6.91 x 10⁻⁶ 8.37 x 10⁻⁶ 1.00 x 10⁻⁵ 1.26 x 10⁻⁵

Methanol 2.81 x 10⁻³ 3.39 x 10⁻³ 4.14 x 10⁻³ 4.76 x 10⁻³ 5.18 x 10⁻³

Ethanol 4.41 x 10⁻³ 5.30 x 10⁻³ 6.35 x 10⁻³ 7.37 x 10⁻³ 8.22 x 10⁻³

1-Butanol 1.15 x 10⁻² 1.39 x 10⁻² 1.62 x 10⁻² 1.87 x 10⁻² 2.11 x 10⁻²

Ethyl Acetate

(EA)
4.39 x 10⁻² 5.37 x 10⁻² 6.33 x 10⁻² 7.29 x 10⁻² 8.81 x 10⁻²

DMSO 4.00 x 10⁻¹ 4.17 x 10⁻¹ 4.34 x 10⁻¹ 4.51 x 10⁻¹ 4.67 x 10⁻¹

PEG-400 3.21 x 10⁻¹ 3.42 x 10⁻¹ 3.65 x 10⁻¹ 3.89 x 10⁻¹ 4.12 x 10⁻¹

Data sourced from references[3][6][8]. Temperatures are in Kelvin (K).

Table 2: Melting Points of Various Pyridazinone
Derivatives
The melting point is an essential indicator of a compound's purity and crystalline structure.
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Compound Molecular Formula Melting Point (°C)

3(2H)-Pyridazinone C₄H₄N₂O 98-104

6-Methyl-2H-pyridazin-3-one C₅H₆N₂O 143-145

4,5-Dichloro-3(2H)-

pyridazinone
C₄H₂Cl₂N₂O 198-200

6-Phenylpyridazin-3(2H)-one

(PPD)
C₁₀H₈N₂O 203.28 - 204.08

4-(2,6-dichlorobenzyl)-6-

phenylpyridazin-3(2H)-one
C₁₇H₁₂Cl₂N₂O 165

2-(5-(2,6-dichlorobenzyl)-6-

oxo-3-phenylpyridazin-1(6H)-

yl)acetic acid

C₁₉H₁₄Cl₂N₂O₃ 140

Ethyl 2-(5-(2,6-

dichlorobenzyl)-6-oxo-3-

phenylpyridazin-1(6H)-

yl)acetate

C₂₁H₁₈Cl₂N₂O₃ 80

Data sourced from references[3][9][10][11][12].

Table 3: Selected Physicochemical Descriptors
Lipophilicity (logP) and the ionization constant (pKa) are fundamental properties that govern a

molecule's absorption, distribution, metabolism, and excretion (ADME) profile. "Lipinski's Rule

of Five" provides a general guideline for assessing the druglikeness of a compound based on

these and other properties.[13][14]
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Compound
Molecular
Formula

MW ( g/mol ) XLogP3
pKa
(Predicted)

3(2H)-

Pyridazinone
C₄H₄N₂O 96.09 -0.7 11.47 ± 0.20

6-Methyl-2H-

pyridazin-3-one
C₅H₆N₂O 110.11 - -

Pyridazinone, 2-

20
C₁₃H₁₄N₂O₂S 262.33 2.9 -

4-(5-methoxy-

1H-indol-3-yl)-6-

methylpyridazin-

3(2H)-one

C₁₄H₁₃N₃O₂ 255.27 0.43 -

Data sourced from references[10][12][15][16][17]. XLogP3 is a computed value for the octanol-

water partition coefficient.

Biological Context: Pyridazinones as PDE4
Inhibitors
To understand the relevance of these physicochemical properties, it is useful to consider the

biological targets of pyridazinone compounds. One such target is Phosphodiesterase 4

(PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] Inhibition of

PDE4 increases intracellular cAMP levels, leading to anti-inflammatory effects. The diagram

below illustrates this signaling pathway.
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Simplified PDE4 Signaling Pathway
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Caption: PDE4 inhibition by a pyridazinone compound prevents cAMP degradation.

Experimental Protocols
Accurate determination of physicochemical properties relies on robust and reproducible

experimental methods. The workflows and protocols detailed below are central to the

characterization of novel pyridazinone derivatives in a drug discovery setting.

General Synthesis and Characterization Workflow
The development of new pyridazinone-based drug candidates typically follows a structured

workflow from synthesis to biological evaluation.
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General Workflow for Pyridazinone Derivative Development

Synthesis & Purification

Structural & Physicochemical Characterization

Biological Evaluation

Chemical Synthesis

Purification
(e.g., Crystallization, Chromatography)

Structure Elucidation
(NMR, MS, FT-IR)

Physicochemical Profiling
(Solubility, logP, pKa, m.p.)

In Vitro Screening
(e.g., Enzyme Assays)

ADME Profiling
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Physicochemical Profiling Workflow

Test Compound
(Pyridazinone Derivative)

Aqueous Solubility
(Shake-Flask, Nephelometry)

Lipophilicity (logP/logD)
(RP-HPLC, Shake-Flask)

pKa Determination
(Potentiometric, UV-Vis)

Permeability
(PAMPA, Caco-2)

Data Analysis &
Druglikeness Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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